An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Butyn-1-ol
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Butyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butyn-1-ol, a versatile propargyl alcohol, serves as a critical building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its unique structure, featuring both a hydroxyl group and an internal alkyne, imparts a distinct reactivity profile that allows for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties and structural features of 2-Butyn-1-ol, including its physicochemical characteristics, spectroscopic data, and notable reactivity. Detailed experimental protocols for its analysis are also presented to support researchers in its application.
Chemical and Physical Properties
2-Butyn-1-ol is a colorless to light yellow liquid at room temperature.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of 2-Butyn-1-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O | [1] |
| Molecular Weight | 70.09 g/mol | |
| CAS Number | 764-01-2 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 142-143 °C | |
| Melting Point | -2.2 °C | |
| Density | 0.937 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.453 | |
| Flash Point | 51 °C (closed cup) | [2] |
| Solubility | Miscible with chloroform and methanol. | [3] |
Molecular Structure
The structure of 2-Butyn-1-ol consists of a four-carbon chain containing a carbon-carbon triple bond (an alkyne) between the second and third carbon atoms. A primary alcohol (hydroxyl group, -OH) is attached to the first carbon atom. This bifunctional nature is key to its reactivity.
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Functional Groups: Primary Alcohol, Internal Alkyne
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Systematic IUPAC Name: But-2-yn-1-ol
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Synonyms: 1-Hydroxy-2-butyne, 2-Butynol, 2-Butynyl alcohol[1]
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SMILES: CC#CCO
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InChI Key: NEEDEQSZOUAJMU-UHFFFAOYSA-N
The presence of the sp-hybridized carbons of the alkyne group results in a linear geometry around the C2-C3 bond.
Spectroscopic Data and Analysis
The structural features of 2-Butyn-1-ol can be elucidated through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data for 2-Butyn-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Doublet | 2H | -CH₂OH |
| ~2.5 | Singlet (broad) | 1H | -OH |
| ~1.8 | Triplet | 3H | -CH₃ |
Interpretation: The ¹H NMR spectrum shows three distinct signals corresponding to the three different proton environments in the molecule. The methylene protons adjacent to the oxygen are deshielded and appear as a doublet. The methyl protons appear as a triplet due to coupling with the methylene protons across the alkyne. The hydroxyl proton typically appears as a broad singlet.
Table 3: ¹³C NMR Spectral Data for 2-Butyn-1-ol
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~83 | C3 (-C≡) |
| ~77 | C2 (-C≡) |
| ~51 | C1 (-CH₂OH) |
| ~4 | C4 (-CH₃) |
Interpretation: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments. The two sp-hybridized carbons of the alkyne bond appear in the characteristic downfield region for alkynes. The carbon atom bonded to the electronegative oxygen of the alcohol group is also shifted downfield, while the methyl carbon appears furthest upfield.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Key IR Absorption Bands for 2-Butyn-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 2920 | Medium | sp³ C-H stretch (alkyl) |
| 2250 | Weak | C≡C stretch (internal alkyne) |
| 1020 | Strong | C-O stretch (primary alcohol) |
Interpretation: The IR spectrum is characterized by a strong, broad absorption band in the region of 3350 cm⁻¹ which is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. A weak but sharp absorption around 2250 cm⁻¹ confirms the presence of the internal carbon-carbon triple bond. The strong absorption at 1020 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Major Fragments in the Mass Spectrum of 2-Butyn-1-ol
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
| 70 | Moderate | [M]⁺ (Molecular Ion) |
| 69 | High | [M-H]⁺ |
| 55 | Moderate | [M-CH₃]⁺ |
| 42 | High | [C₃H₆]⁺ or [C₂H₂O]⁺ |
| 39 | High | [C₃H₃]⁺ |
Interpretation: The mass spectrum of 2-Butyn-1-ol shows a molecular ion peak at m/z 70, confirming its molecular weight.[2][5] The fragmentation pattern is consistent with the structure of an unsaturated alcohol. Common fragmentation pathways include the loss of a hydrogen atom to give a stable propargyl cation, and cleavage of the methyl group.
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of 2-Butyn-1-ol.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Butyn-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz).
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Data Acquisition for ¹H NMR:
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity.
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Acquire the spectrum using a standard single-pulse experiment.
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Typically, 16 to 32 scans are sufficient.
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Data Acquisition for ¹³C NMR:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.
FT-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups in 2-Butyn-1-ol.
Methodology:
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Sample Preparation: As 2-Butyn-1-ol is a liquid, a neat spectrum can be obtained. Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin film.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the clean, empty salt plates.
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Place the sample-containing salt plates in the sample holder.
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Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and determine the fragmentation pattern of 2-Butyn-1-ol, as well as to assess its purity.
Methodology:
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Sample Preparation: Prepare a dilute solution of 2-Butyn-1-ol (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
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GC Conditions:
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Column: A nonpolar capillary column (e.g., DB-5ms).
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Injection Volume: 1 µL.
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Inlet Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 350.
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Ion Source Temperature: 230 °C.
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Data Analysis: Identify the peak corresponding to 2-Butyn-1-ol in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Reactivity and Synthetic Applications
The presence of both the alkyne and alcohol functional groups allows 2-Butyn-1-ol to participate in a wide range of reactions. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
One notable reaction of propargyl alcohols like 2-Butyn-1-ol is the Meyer-Schuster rearrangement . This is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a secondary alcohol like 2-Butyn-1-ol, this rearrangement yields an α,β-unsaturated ketone.
Meyer-Schuster Rearrangement
The mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule and a 1,3-hydride shift to form an allene intermediate. Tautomerization of the resulting allenol then yields the final α,β-unsaturated ketone.
References
- 1. 2-Butyn-1-ol(764-01-2) IR Spectrum [m.chemicalbook.com]
- 2. 2-Butyn-1-ol [webbook.nist.gov]
- 3. 2-Butyn-1-ol (CAS 764-01-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Butyn-1-ol(764-01-2) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Butyn-1-ol | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]
